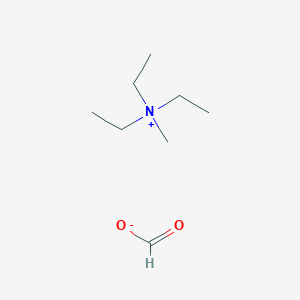
N,N-Diethyl-N-methylethanaminium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-methylethanaminium formate is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-methylethanaminium formate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N,N-diethyl-N-methylethanaminium chloride with sodium formate. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-methylethanaminium formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles. These reactions can be conducted under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-N-methylethanaminium oxide, while reduction could produce N,N-Diethyl-N-methylethanaminium hydride. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium formate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium formate involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can interact with cell membranes, proteins, and enzymes. These interactions can lead to changes in membrane permeability, enzyme activity, and overall cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium tetrafluoroborate
Uniqueness
N,N-Diethyl-N-methylethanaminium formate is unique due to its specific chemical structure and properties. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, solubility, and stability. These unique properties make it particularly valuable for certain applications, such as phase transfer catalysis and biochemical assays .
Properties
CAS No. |
170275-24-8 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
triethyl(methyl)azanium;formate |
InChI |
InChI=1S/C7H18N.CH2O2/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
FNBGFZLKGXGECX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



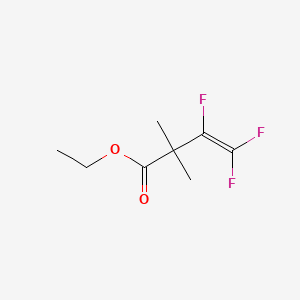
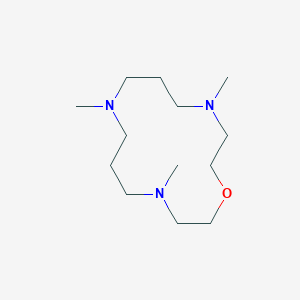
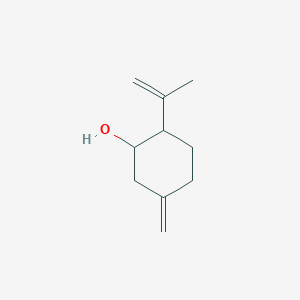
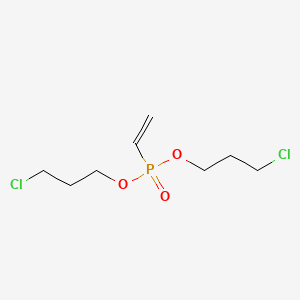
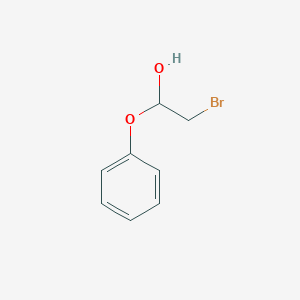
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
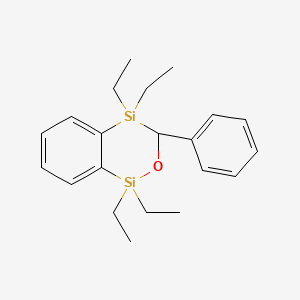
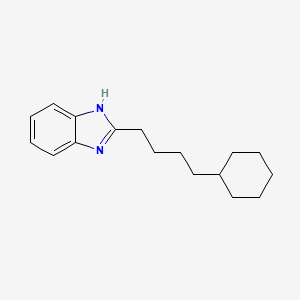
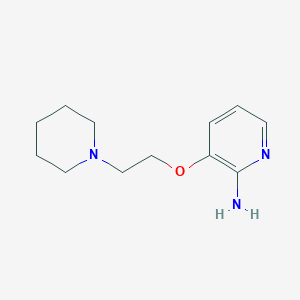
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
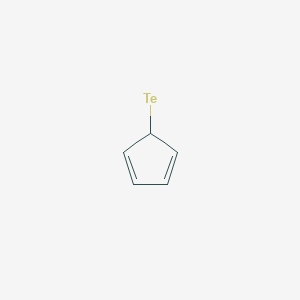
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
